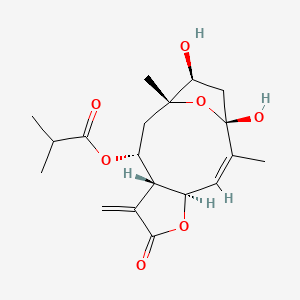
4-amino-N-(4-carbamimidoylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzoic acid 4’-amidinoanilide: is an organic compound that features both amino and amidino functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of 4-nitrobenzoic acid:
Hoffman degradation of the monoamide derived from terephthalic acid: This method involves the degradation of the monoamide to produce 4-aminobenzoic acid, which is then further modified to introduce the amidino group.
Industrial Production Methods: The industrial production of 4-aminobenzoic acid 4’-amidinoanilide typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various substituents such as halogens or nitro groups at specific positions on the benzene ring.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of azo dyes and cross-linking agents .
Biology:
Medicine:
- Utilized in the formulation of local anesthetics and ointments.
- Investigated for its potential use in treating fibrotic skin disorders .
Industry:
- Used in the production of pharmaceutical products, flavors, and preservatives.
- Incorporated as a UV-blocking ingredient in sun tan cosmetics .
Mécanisme D'action
The mechanism of action of 4-aminobenzoic acid 4’-amidinoanilide involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of folate, the compound acts as an intermediate, facilitating the conversion of chorismate to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Additionally, its role as a UV-blocking agent in sunscreens involves the absorption of ultraviolet radiation, thereby protecting the skin from harmful effects .
Comparaison Avec Des Composés Similaires
4-Aminobenzoic acid (PABA): Shares the amino and carboxyl functional groups but lacks the amidino group.
4-Nitrobenzoic acid: Contains a nitro group instead of an amino group.
Benzoic acid: Lacks both the amino and amidino groups, having only a carboxyl group.
Uniqueness: Its ability to act as an intermediate in folate synthesis and its use as a UV-blocking agent highlight its versatility and importance in scientific research and industrial applications .
Propriétés
Numéro CAS |
53032-85-2 |
|---|---|
Formule moléculaire |
C14H14N4O |
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
4-amino-N-(4-carbamimidoylphenyl)benzamide |
InChI |
InChI=1S/C14H14N4O/c15-11-5-1-10(2-6-11)14(19)18-12-7-3-9(4-8-12)13(16)17/h1-8H,15H2,(H3,16,17)(H,18,19) |
Clé InChI |
JPMXYIGKVGRAQM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=N)N)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=N)N)N |
| 53032-85-2 | |
Synonymes |
4-aminobenzoic acid 4'-amidinoanilide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione](/img/structure/B1239001.png)













